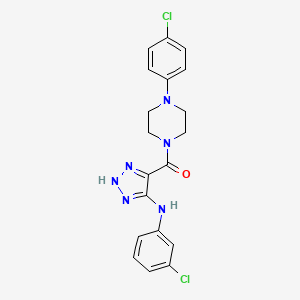
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18Cl2N6O and its molecular weight is 417.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(4-chlorophenyl)piperazin-1-yl)methanone is a notable organic molecule characterized by its unique structural features, including a triazole ring and a piperazine moiety. These structural components are associated with various biological activities, making the compound a subject of interest in pharmaceutical research.
Structural Features
The molecular formula for this compound is C21H23ClN6O with a molecular weight of approximately 426.9 g/mol. The presence of the triazole and piperazine rings contributes to its potential pharmacological effects. The compound's structural complexity allows for multiple interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that compounds containing triazole and piperazine structures exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Triazole derivatives are known for their antifungal properties, while piperazine analogues have shown efficacy against various bacterial strains.
- Anticancer Properties : The combination of these moieties has been linked to cytotoxic effects against cancer cell lines.
- CNS Activity : Piperazine-containing compounds are often explored for their neuropharmacological effects, including antidepressant activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential efficacy of this compound.
Study 1: Antitubercular Activity
A series of triazole hybrids were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structural features displayed promising results with IC50 values indicating significant inhibition of bacterial growth .
Study 2: Anticancer Screening
In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 and A549) to evaluate the cytotoxic effects of triazole-piperazine derivatives. The results indicated that modifications in the phenyl rings significantly affected the anticancer activity, with some derivatives showing IC50 values lower than standard chemotherapeutics .
Study 3: Neuropharmacological Effects
Piperazine-based compounds have been studied for their potential as anxiolytics and antidepressants. In animal models, specific derivatives demonstrated reduced anxiety-like behavior and improved mood-related outcomes, suggesting a mechanism involving serotonin receptor modulation .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities associated with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Triazole Derivatives | Contains one or more triazole rings | Antifungal and anticancer properties |
| Piperazine Analogues | Contains piperazine rings | CNS activity; used in antidepressants |
| Chlorophenyl Compounds | Aromatic rings with chlorine substituents | Antimicrobial activity |
This comparative analysis highlights the unique combination of both triazole and piperazine moieties in the target compound, potentially leading to distinct pharmacological profiles.
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that the compound may interact with specific receptors or enzymes involved in disease pathways. Molecular docking studies have provided insights into potential binding sites on target proteins, indicating how structural modifications could enhance efficacy or reduce toxicity .
Properties
Molecular Formula |
C19H18Cl2N6O |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-4-6-16(7-5-13)26-8-10-27(11-9-26)19(28)17-18(24-25-23-17)22-15-3-1-2-14(21)12-15/h1-7,12H,8-11H2,(H2,22,23,24,25) |
InChI Key |
KUYJZZAYZFSBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















